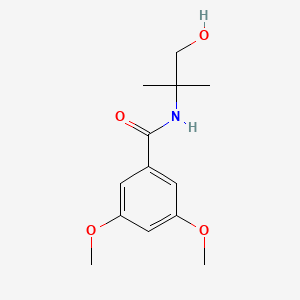

N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

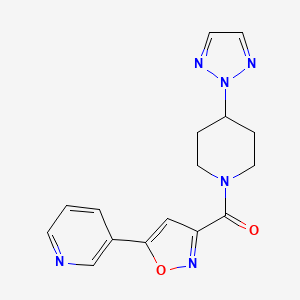

“N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide” is a compound that was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . This compound is characterized by its possession of an N, O-bidentate directing group .

Synthesis Analysis

The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), and its composition was confirmed by elemental analysis .Molecular Structure Analysis

The structure of the compound was determined and confirmed by X-ray analysis . The importance of this compound lies in its possession of an N, O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .Chemical Reactions Analysis

The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . Functionalization of C–H bonds has risen to be a powerful method for the transformation of inert C–H bonds into reactive ones .Physical And Chemical Properties Analysis

The compound has a linear formula of C12H17NO2 . Further physical and chemical properties are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación

Structural Analysis and Chemical Synthesis

- Chemical Synthesis and Characterization : The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved through reactions involving 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. The compound was characterized using spectroscopic methods, confirming its structure and highlighting its utility as a directing group for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Pharmacological Research

- Synthesis of Metabolites : Research on the synthesis of metabolites of the antipsychotic benzamide remoxipride revealed valuable insights into the structure-activity relationships of these compounds, providing a foundation for the development of new pharmacological agents (L. Gawell et al., 1989).

Chemical Reactions and Transformations

- Alternative Precursors for Synthesis : Studies on alternative substrates for the synthesis of complex organic molecules demonstrated the versatility of certain benzamide derivatives in facilitating chemical transformations, offering pathways to new compounds (W. V. van Otterlo et al., 2007).

Analytical Chemistry and Molecular Structure

- Molecular Structure Analysis : Investigations into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, including X-ray diffraction and DFT calculations, provided insights into the effect of intermolecular interactions on molecular geometry, highlighting the significance of dimerization and crystal packing (Sedat Karabulut et al., 2014).

Potential Chemopreventive Applications

- Cancer Chemoprevention : Research on ambrette musk residue led to the isolation of compounds with significant activity as glutathione S-transferase inducers, suggesting potential applications in cancer chemoprevention. These findings highlight the therapeutic potential of natural products and their derivatives (G. Zheng, P. Kenney, & L. Lam, 1992).

Mecanismo De Acción

Target of Action

Similar compounds have been known to targetTyrosine-protein kinase SYK , which plays a crucial role in the adaptive immune response.

Mode of Action

It’s known that the compound possesses anN, O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .

Propiedades

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-13(2,8-15)14-12(16)9-5-10(17-3)7-11(6-9)18-4/h5-7,15H,8H2,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIXWPRLAJKSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC(=CC(=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2774968.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2774969.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)

![N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2774977.png)

![Ethyl 4-[4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2774979.png)

![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)